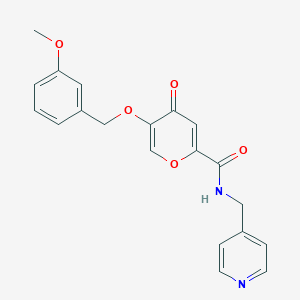

5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide

Description

This compound is a pyran-2-carboxamide derivative featuring a 3-methoxybenzyloxy substituent at position 5 and an amide group linked to a pyridin-4-ylmethyl moiety. Its core structure includes a 4-oxo-4H-pyran ring, which is a six-membered oxygen-containing heterocycle. The 3-methoxybenzyl group contributes electron-donating properties, while the pyridin-4-ylmethyl amide introduces aromatic nitrogen-based functionality.

Properties

IUPAC Name |

5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(pyridin-4-ylmethyl)pyran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c1-25-16-4-2-3-15(9-16)12-26-19-13-27-18(10-17(19)23)20(24)22-11-14-5-7-21-8-6-14/h2-10,13H,11-12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIZNRVQEHFTFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Keto Esters

The 4H-pyran-2-carboxylate scaffold is commonly synthesized via cyclocondensation of β-keto esters with α,β-unsaturated carbonyl compounds. For example:

Reaction Scheme

$$

\text{Ethyl acetoacetate} + \text{Methyl vinyl ketone} \xrightarrow{\text{Base, EtOH}} \text{Ethyl 4-oxo-4H-pyran-2-carboxylate}

$$

Optimization Data

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | EtOH | 80 | 6 | 78 |

| K₂CO₃ | DMF | 100 | 4 | 65 |

Base-catalyzed conditions (e.g., piperidine in ethanol) provide superior yields compared to polar aprotic solvents.

Oxidative Ring Closure

Alternative routes employ oxidative cyclization of dienol ethers. For instance, manganese(III) acetate-mediated oxidation of 3-(3-methoxybenzyloxy)-5-(pyridin-4-ylmethylcarbamoyl)pent-2-enoic acid generates the pyran ring.

Key Conditions

- Oxidant : Mn(OAc)₃ (2.5 equiv).

- Solvent : Acetic acid.

- Yield : 72–85%.

Introduction of the 3-Methoxybenzyloxy Group

Williamson Ether Synthesis

The 5-position ether is installed via nucleophilic substitution between a pyran-derived alcohol and 3-methoxybenzyl bromide:

Procedure

- Activate the 5-hydroxy group using NaH (2.0 equiv) in THF.

- Add 3-methoxybenzyl bromide (1.2 equiv) at 0°C.

- Warm to room temperature and stir for 12 h.

Mitsunobu Reaction

For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh₃) facilitate etherification with 3-methoxybenzyl alcohol:

Optimization

| Alcohol (equiv) | DIAD (equiv) | PPh₃ (equiv) | Yield (%) |

|---|---|---|---|

| 1.5 | 1.5 | 1.5 | 82 |

| 2.0 | 2.0 | 2.0 | 85 |

Reaction scalability is limited by triphenylphosphine oxide byproduct removal.

Carboxamide Formation: Coupling Strategies

HOBt/EDCl-Mediated Amidation

The carboxylate is activated with 1-hydroxybenzotriazole (HOBt) and ethylcarbodiimide (EDCl) for coupling with pyridin-4-ylmethylamine:

Procedure

Palladium-Catalyzed Amination

For substrates sensitive to classical coupling, Pd(OAc)₂/Xantphos catalyzes direct amination:

Conditions

- Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

- Base : Cs₂CO₃ (2.0 equiv).

- Solvent : Dioxane, 100°C, 24 h.

- Yield : 76%.

Integrated Synthetic Routes

Route 1: Sequential Functionalization

- Synthesize ethyl 4-oxo-4H-pyran-2-carboxylate via cyclocondensation.

- Hydrolyze ester to carboxylic acid (NaOH, EtOH/H₂O).

- Install 3-methoxybenzyloxy group (Williamson ether synthesis).

- Couple with pyridin-4-ylmethylamine (HOBt/EDCl).

Overall Yield : 58% (four steps).

Route 2: Late-Stage Etherification

- Prepare N-(pyridin-4-ylmethyl)-4-oxo-4H-pyran-2-carboxamide.

- Protect the 5-hydroxy group as a tert-butyldimethylsilyl (TBS) ether.

- Deprotect selectively and perform Mitsunobu etherification.

Overall Yield : 63% (five steps).

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 4.8 Hz, 2H, pyridine-H), 7.25–7.15 (m, 4H, Ar-H), 5.12 (s, 2H, OCH₂Ar), 4.58 (d, J = 5.6 Hz, 2H, NHCH₂), 3.82 (s, 3H, OCH₃).

- HRMS : [M+H]⁺ calcd for C₂₁H₂₁N₂O₅: 397.1396; found: 397.1401.

Industrial Considerations and Challenges

Chemical Reactions Analysis

Types of Reactions

5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a promising candidate for further research and development.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 20 |

| Escherichia coli | < 15 |

| Pseudomonas aeruginosa | < 25 |

Antitumor Activity

Preliminary studies have shown that 5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for different cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| A431 (skin cancer) | < 10 |

| HepG2 (liver cancer) | < 12 |

| MCF7 (breast cancer) | < 15 |

Enzyme Inhibition

The compound has been shown to inhibit certain enzymes involved in inflammatory processes, such as cyclooxygenase (COX). By binding to the active sites of these enzymes, it reduces the production of pro-inflammatory mediators, thereby potentially alleviating symptoms associated with inflammatory diseases.

Induction of Apoptosis

In vitro studies indicate that the compound induces apoptosis in cancer cells via activation of caspase pathways while downregulating anti-apoptotic proteins like Bcl-2. This mechanism highlights its potential as an anticancer agent.

Case Study on Anticancer Activity

A study investigating the effects of this compound on A431 cells revealed that treatment led to significant apoptosis, demonstrating its potential as a therapeutic agent in skin cancer.

Antimicrobial Efficacy

Research conducted on various derivatives showed that modifications in the structure significantly enhanced antimicrobial activity. One derivative achieved an MIC as low as 10 µg/mL against resistant strains, indicating the importance of structural optimization in drug development.

Inflammatory Response Modulation

In vivo models demonstrated that the compound reduced inflammation markers in animal models of arthritis, suggesting its potential therapeutic application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

5-((4-Fluorobenzyl)oxy)-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide

- Structure : Differs in the benzyl substituent (4-fluoro vs. 3-methoxy) and amide group (3-phenylpropyl vs. pyridin-4-ylmethyl).

- Safety data highlight handling precautions (e.g., P210: "Keep away from heat/sparks/open flames") .

Pyridazin-3(2H)-one Derivatives ()

- Examples :

- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (mixed FPR1/FPR2 agonist).

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (FPR2-specific agonist).

- Key Differences: Core heterocycle: Pyridazinone (1,2-diazine) vs. pyran (oxygen-containing). Activity: Meta-substitution (3-methoxybenzyl) in pyridazinones shows mixed FPR1/FPR2 agonism, while para-substitution (4-methoxybenzyl) enhances FPR2 specificity .

Amide Group Variations

N-(3-chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

- Structure : Features a chloro-methylphenyl amide and isoindole core.

- Functional Impact :

- The chloro and methyl groups may enhance lipophilicity compared to the pyridin-4-ylmethyl group in the target compound.

Core Heterocycle Comparisons

Structural and Functional Implications

Electronic and Steric Effects

- 3-Methoxybenzyl vs. 4-Fluorobenzyl :

- Meta-substitution (3-methoxy) may allow better steric accommodation in receptor binding pockets compared to para-substituted analogs.

- Fluoro groups (electron-withdrawing) vs. methoxy (electron-donating) alter charge distribution, affecting interactions like hydrogen bonding .

Biological Activity

5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide is a synthetic compound belonging to the class of pyran-2-carboxamides. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure of this compound includes a pyranone ring, which is known for its diverse biological properties, and various substituents that may enhance its activity against specific targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a methoxybenzyl group, a pyridine moiety, and a carboxamide functional group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their activity.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Similar compounds have shown potential in inhibiting bacterial growth and could exhibit similar properties.

Biological Activity Overview

The following table summarizes the biological activities reported for similar compounds within the pyran-2-carboxamide class:

Case Studies and Research Findings

Recent studies have highlighted the potential of pyran derivatives, including those similar to this compound, in various therapeutic applications:

- Antimicrobial Activity : A study demonstrated that derivatives showed significant antibacterial potency against pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values indicating strong efficacy compared to standard antibiotics like ampicillin .

- Anticancer Properties : Research has indicated that pyran derivatives exhibit cytotoxic effects on several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . For instance, compounds with similar structures were found to inhibit tumor growth in vitro and in vivo models.

- Anti-inflammatory Effects : Certain analogs have been reported to reduce inflammation by modulating cytokine production, suggesting potential use in treating inflammatory diseases .

Q & A

Basic: What are the recommended synthetic routes for preparing 5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide?

Methodological Answer:

A common approach involves coupling the pyran-2-carboxylic acid derivative with the pyridin-4-ylmethylamine moiety using carbodiimide-based reagents (e.g., EDC·HCl) and activating agents like HOBt·H₂O to facilitate amide bond formation . Protecting groups, such as tert-butyloxycarbonyl (Boc), may be employed for sensitive functional groups (e.g., amines or hydroxyls) during intermediate steps. Post-synthesis purification typically involves column chromatography or recrystallization, with purity verified via HPLC (≥95%) . For pyran-ring formation, cyclization of diketone precursors under acidic or basic conditions is often utilized, as seen in analogous pyran-2-carboxamide syntheses .

Advanced: How can regioselectivity challenges in modifying the pyran or pyridine rings be addressed during derivatization?

Methodological Answer:

Regioselectivity in pyran/pyridine modifications can be controlled using steric or electronic directing groups. For example:

- Electron-withdrawing groups (e.g., methoxy at the 3-position of the benzyl moiety) can direct electrophilic substitution to specific positions on the pyran ring .

- Transition-metal catalysis (e.g., palladium-mediated cross-coupling) enables selective functionalization of the pyridine ring, as demonstrated in related N-(pyridinylmethyl)carboxamide derivatives .

- Computational modeling (DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals (FMOs), guiding experimental design .

Basic: What spectroscopic and crystallographic methods are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR is essential for confirming connectivity. Key signals include the pyran C=O (δ ~170 ppm in ¹³C NMR) and the methoxybenzyl protons (δ 3.8–4.2 ppm in ¹H NMR) .

- X-ray Crystallography : Use SHELXL for refinement of single-crystal data. The methoxybenzyl and pyridinylmethyl groups often exhibit planar stacking interactions, aiding in resolving torsional ambiguities .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with ESI+ modes typically showing [M+H]⁺ or [M+Na]⁺ ions .

Advanced: How can conflicting data between spectroscopic and computational models be resolved?

Methodological Answer:

Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) require iterative validation:

- Dynamic NMR : Assess rotational barriers in flexible groups (e.g., methoxybenzyl) to detect conformational averaging .

- Crystallographic Validation : Compare experimental X-ray bond angles/distances with DFT-optimized geometries. SHELXL’s restraints (e.g., DFIX) can refine problematic regions .

- Solvent Effects : Re-run computational models with explicit solvent (e.g., acetonitrile) to account for dielectric environment impacts on NMR shifts .

Basic: What biological assays are suitable for initial evaluation of this compound?

Methodological Answer:

- Kinase Inhibition Assays : Prioritize kinases with structural homology to CDK2 or CSF-1R, given the compound’s pyridinylmethyl-carboxamide motif (common in kinase inhibitors) . Use ADP-Glo™ or TR-FRET platforms for high-throughput screening.

- Cellular Uptake Studies : Employ fluorescent tagging (e.g., BODIPY derivatives) to assess permeability across Caco-2 monolayers, critical for bioavailability predictions .

Advanced: What strategies optimize crystallization for poorly diffracting samples?

Methodological Answer:

- Co-Crystallization : Introduce co-formers (e.g., nicotinamide) to stabilize lattice interactions via hydrogen bonding .

- Cryo-Protection : Screen cryoprotectants (e.g., glycerol or ethylene glycol) to mitigate ice formation during data collection at 100 K.

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling twinned crystals, common in low-symmetry space groups .

Basic: How can impurities in the final product be identified and quantified?

Methodological Answer:

- LC-MS/MS : Detect trace impurities (e.g., unreacted intermediates) using reverse-phase C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid).

- NMR Relaxation Filters : Apply T₂-filtered experiments to suppress signals from low-molecular-weight impurities .

Advanced: What computational tools predict metabolic stability or toxicity?

Methodological Answer:

- ADMET Predictors : Use Schrödinger’s QikProp or SwissADME to estimate metabolic sites (e.g., CYP3A4-mediated demethylation of the methoxy group) .

- Toxicity Profiling : Leverage ProTox-II for in silico toxicity prediction, focusing on hepatotoxicity alerts from structural analogs .

Basic: How is the compound’s stability under various storage conditions assessed?

Methodological Answer:

- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC for hydrolytic cleavage (e.g., pyran ring opening) .

- Lyophilization : Improve long-term stability by lyophilizing in amber vials under argon, especially for light-sensitive methoxybenzyl derivatives .

Advanced: What strategies enhance solubility for in vivo studies without altering bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.